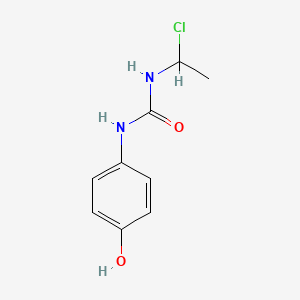
Einecs 287-148-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] involves the esterification of hexanol with phosphoric acid, followed by the reaction with 2,2’-iminobis[ethanol]. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphoric acid esters.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used as a surfactant and emulsifier in industrial processes.
Mechanism of Action
The mechanism of action of phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, including the PI3K-Akt pathway, FoxO pathway, and MAPK pathway. These interactions result in changes in cellular functions, such as apoptosis, cell proliferation, and inflammation .
Comparison with Similar Compounds
Phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] can be compared with similar compounds like benzalkonium chloride and other quaternary ammonium compounds. While benzalkonium chloride is primarily used as a disinfectant and preservative, phosphoric acid, hexyl ester, compound with 2,2’-iminobis[ethanol] has broader applications in chemistry, biology, and industry. The unique ester and amine functionalities in Einecs 287-148-1 provide distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
85409-77-4 |
|---|---|
Molecular Formula |
C10H26NO6P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
hexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H15O4P.C4H11NO2/c1-2-3-4-5-6-10-11(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |
InChI Key |
OIOCSSNGGMUKSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


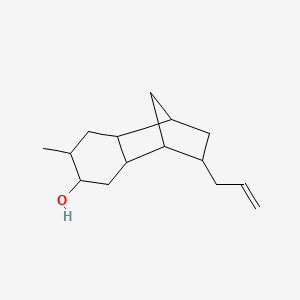
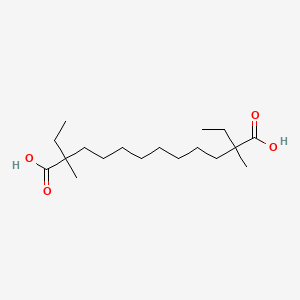
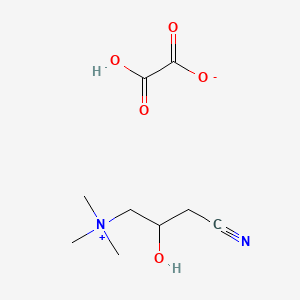

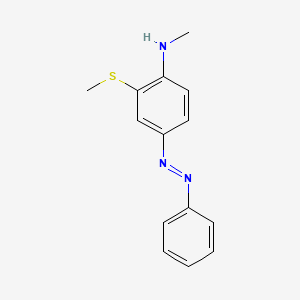


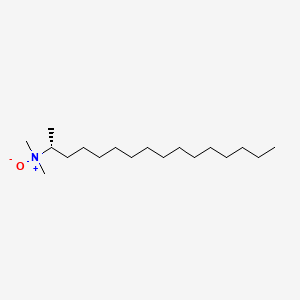
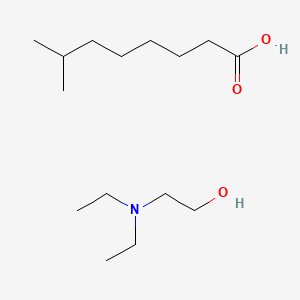
![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)



